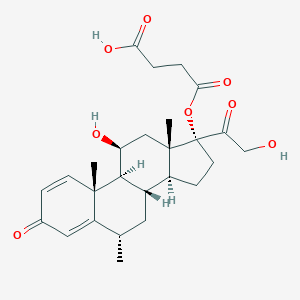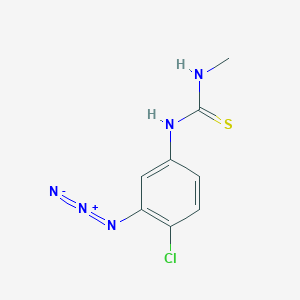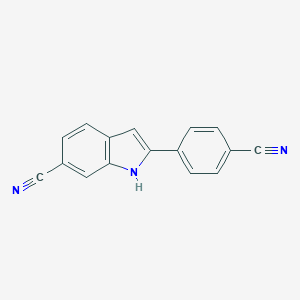
6-Cyano-2-(4-cyanophenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-2-(4-cyanophenyl)indole: is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
6-Cyano-2-(4-cyanophenyl)indole, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile or 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is primarily used as an antiprotozoal agent . .
Mode of Action
It is known that indole derivatives can interact with a variety of biological targets due to their diverse chemical structures .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
As an antiprotozoal agent, it is likely to interfere with the growth or survival of protozoan organisms .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which include 6-Cyano-2-(4-cyanophenyl)indole, have a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences cell function in various ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-2-(4-cyanophenyl)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with indole-6-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-2-(4-cyanophenyl)indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: 6-Cyano-2-(4-cyanophenyl)indole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug development. Its indole core structure is a common motif in many biologically active compounds, making it a valuable scaffold for designing new drugs.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.
Comparison with Similar Compounds
- 2-(4-Cyanophenyl)-1H-indole-3-carbonitrile
- 2-(4-Cyanophenyl)-1H-indole-5-carbonitrile
- 2-(4-Cyanophenyl)-1H-indole-7-carbonitrile
Comparison: 6-Cyano-2-(4-cyanophenyl)indole is unique due to the position of the nitrile group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 6-carbonitrile derivative may exhibit different binding affinities to biological targets compared to the 3-, 5-, or 7-carbonitrile derivatives. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.
Properties
IUPAC Name |
2-(4-cyanophenyl)-1H-indole-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFPEVUESUWHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499113 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28719-00-8 |
Source


|
| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

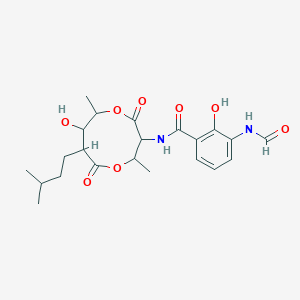
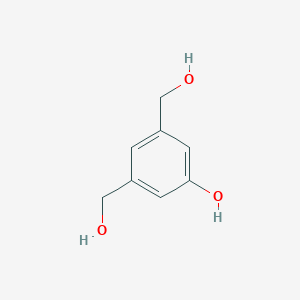


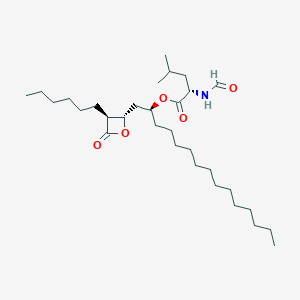
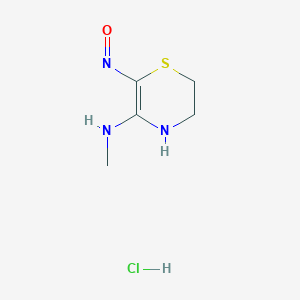
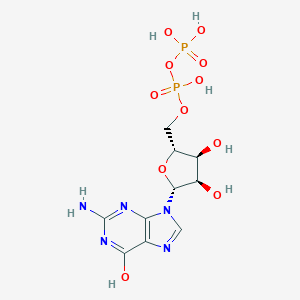
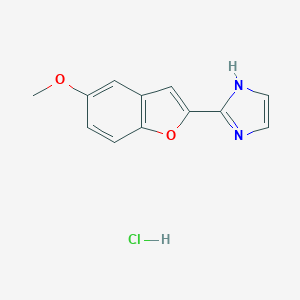
![N-[1-(aminomethyl)cyclohexyl]-N-phenylamine](/img/structure/B119247.png)


